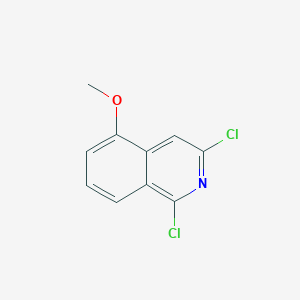![molecular formula C15H16N2O B3015672 2-{[(4-Phenylphenyl)methyl]amino}acetamide CAS No. 926266-27-5](/img/structure/B3015672.png)
2-{[(4-Phenylphenyl)methyl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{[(4-Phenylphenyl)methyl]amino}acetamide” is a chemical compound with the CAS Number: 926266-27-5 . It has a molecular weight of 240.3 and its IUPAC name is 2- [ ( [1,1’-biphenyl]-4-ylmethyl)amino]acetamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H16N2O/c16-15(18)11-17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,16,18) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 240.3 and its molecular formula is C15H16N2O .作用机制
The mechanism of action of 2-{[(4-Phenylphenyl)methyl]amino}acetamide is not fully understood. However, it is believed to act as a proton donor and acceptor, allowing it to act as a catalyst in various reactions. In addition, this compound is believed to act as a ligand in coordination chemistry, allowing it to bind to metal ions and form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes and the modulation of certain cellular processes. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects in animal studies.
实验室实验的优点和局限性
The use of 2-{[(4-Phenylphenyl)methyl]amino}acetamide in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, this compound is soluble in water and alcohol, making it easy to work with in the laboratory. However, this compound is insoluble in ether, making it difficult to use in some experiments. Furthermore, this compound is somewhat toxic and should be handled with care.
未来方向
The future of 2-{[(4-Phenylphenyl)methyl]amino}acetamide is very promising. It has a wide range of potential applications in science and industry, and its use is likely to continue to expand. Potential future directions for this compound include its use as a catalyst in organic reactions, as a reagent in the synthesis of pharmaceuticals and other compounds, and as a fluorescent probe for imaging cells. In addition, this compound may be used in the study of enzyme action and the modulation of cellular processes. Finally, this compound may be used to develop new drugs and other compounds with therapeutic applications.
合成方法
2-{[(4-Phenylphenyl)methyl]amino}acetamide can be synthesized using several different methods. The most common method is the condensation reaction of 4-phenylphenol and methyl amine, which produces this compound in a single step. This reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. Other methods of synthesis include the reaction of 4-phenylphenol with an alkyl halide, or the reaction of 4-phenylphenol with an amine in the presence of a base.
科学研究应用
2-{[(4-Phenylphenyl)methyl]amino}acetamide has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other compounds. In addition, this compound has been used in the study of enzyme action, as a fluorescent probe for imaging cells, and as a model compound for studying the effects of aromatic substitution on the reactivity of organic compounds.
安全和危害
属性
IUPAC Name |
2-[(4-phenylphenyl)methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)11-17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAMEVUFMLLKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926266-27-5 |
Source


|
| Record name | 2-{[(4-phenylphenyl)methyl]amino}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B3015589.png)


![3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B3015592.png)

![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)


![Oxan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3015600.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3015601.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015606.png)

